Tyrphostin AG 555

Descripción general

Descripción

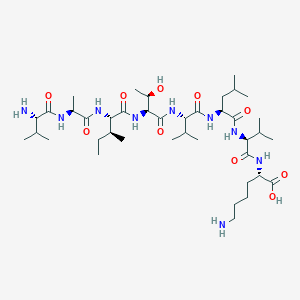

Tyrphostin AG 555 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s and has since been used extensively in scientific research due to its ability to selectively inhibit certain tyrosine kinases.

Mecanismo De Acción

Tyrphostin AG 555 selectively inhibits certain tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby disrupting the signaling pathway. The specificity of Tyrphostin AG 555 for certain tyrosine kinases is due to the structural differences in the ATP-binding site of different kinases.

Biochemical and Physiological Effects

The biochemical and physiological effects of Tyrphostin AG 555 depend on the specific tyrosine kinase that is inhibited. In general, inhibition of tyrosine kinases can lead to a decrease in cell proliferation and an increase in apoptosis. Tyrphostin AG 555 has been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin receptor (IR), among others.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Tyrphostin AG 555 in lab experiments is its specificity for certain tyrosine kinases. This allows researchers to selectively inhibit the activity of a specific kinase and study its downstream effects. However, one limitation is that Tyrphostin AG 555 may not be effective in inhibiting all tyrosine kinases, and its effectiveness may vary depending on the specific experimental conditions.

Direcciones Futuras

There are several future directions for research involving Tyrphostin AG 555. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and diabetes. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage repair. Additionally, further research is needed to identify other tyrosine kinases that can be selectively inhibited by Tyrphostin AG 555.

Métodos De Síntesis

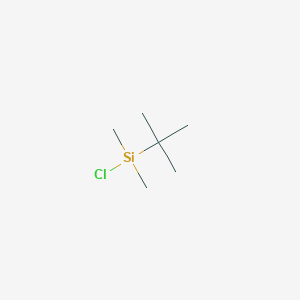

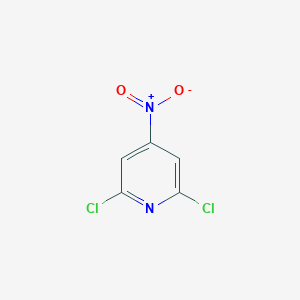

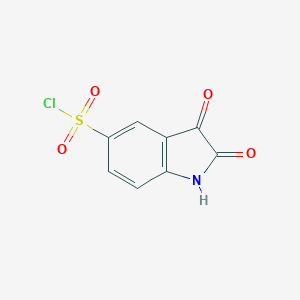

Tyrphostin AG 555 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-chlorobenzoic acid. This is then reacted with 2-aminopyridine to form the intermediate 2-(2-pyridyl)benzoic acid. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form Tyrphostin AG 555.

Aplicaciones Científicas De Investigación

Tyrphostin AG 555 has been extensively used in scientific research as a tool to study the role of tyrosine kinases in various cellular processes. It has been used to investigate the signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been used to study the role of tyrosine kinases in cancer, diabetes, and other diseases.

Propiedades

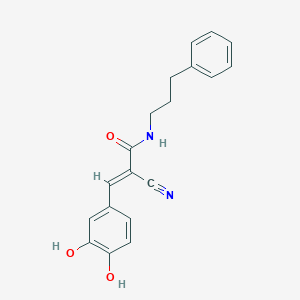

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin AG 555 | |

CAS RN |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)